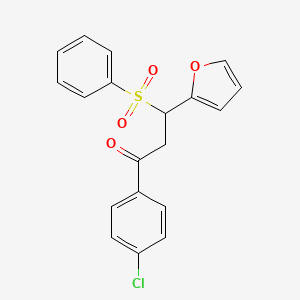
3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as CFIM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFIM belongs to the isoxazole family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. In
作用機序
The exact mechanism of action of 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes and receptors involved in pain and inflammation. 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to exhibit a range of biochemical and physiological effects. In animal models, 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to reduce the levels of pro-inflammatory cytokines and chemokines, as well as the activity of COX-2. 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has also been found to reduce the activation of glial cells, which play a role in the development of chronic pain conditions.
実験室実験の利点と制限
3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has several advantages for use in lab experiments. It is a well-characterized compound, and its synthesis method has been reported in several publications. 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has also been found to exhibit potent analgesic and anti-inflammatory effects in animal models, making it a useful tool for studying pain and inflammation. However, there are also limitations to the use of 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the animal model and experimental conditions used.
将来の方向性
There are several future directions for research on 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of more potent and selective analogs of 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide. This could lead to the discovery of compounds with improved therapeutic potential for pain and inflammation. Another area of research is the exploration of the potential of 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide as a treatment for other disorders, such as anxiety and depression. Finally, further studies are needed to elucidate the exact mechanism of action of 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide and to better understand its effects in different animal models and experimental conditions.
合成法
The synthesis of 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide involves the reaction of 2-chlorobenzonitrile with 4-fluoro-2-methylphenyl isocyanate to form 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl) benzamide. This intermediate is then reacted with methyl isoxazole-5-carboxylate in the presence of a base to form 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide. The synthesis of 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been reported in several publications, and the purity of the compound can be confirmed using analytical techniques such as HPLC and NMR spectroscopy.
科学的研究の応用
3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of pain management. 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to exhibit potent analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. This has led to the exploration of 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide as a potential treatment for chronic pain conditions in humans.
3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has also been studied for its anti-inflammatory properties. In animal models of inflammation, 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines. This suggests that 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide may have potential as a treatment for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-10-9-12(20)7-8-15(10)21-18(23)16-11(2)24-22-17(16)13-5-3-4-6-14(13)19/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWYATUVBWHBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983278.png)
![3,3-dimethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4983284.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4983285.png)
![ethyl (2,6-dichloro-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4983289.png)


![2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4983334.png)
![5'-acetyl-6'-methyl-2'-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4983341.png)
![6-(4-chlorophenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B4983348.png)

![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4983366.png)

![6-methyl-N-[4-(1-pyrrolidinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4983371.png)
